

## Cross-resistance studies with Pilabactam sodium and other beta-lactamase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B3435033          | Get Quote |

# Pilabactam Sodium: A Novel Beta-Lactamase Inhibitor Tackling Cross-Resistance

For Immediate Release

San Diego, CA – In the ongoing battle against antimicrobial resistance, a new beta-lactamase inhibitor, **Pilabactam sodium** (also known as QPX7728), is demonstrating remarkable potential in overcoming resistance mechanisms that render many current antibiotics ineffective. Developed by Qpex Biopharma, this novel agent exhibits a broad spectrum of activity against both serine and metallo-beta-lactamases, offering a promising new option for treating infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of **Pilabactam sodium** with other beta-lactamase inhibitors, supported by experimental data.

### **Overcoming the Resistance Challenge**

The effectiveness of beta-lactam antibiotics is consistently threatened by the production of beta-lactamase enzymes by bacteria. While the introduction of beta-lactamase inhibitors (BLIs) has been a crucial strategy, the emergence of new and diverse enzymes, including metallobeta-lactamases (MBLs), has created a significant clinical challenge. **Pilabactam sodium**, a cyclic boronic acid-based BLI, distinguishes itself by its ability to inhibit a wider range of these enzymes than many currently available inhibitors.[1][2]





#### **Comparative In Vitro Activity**

**Pilabactam sodium**, in combination with various beta-lactam antibiotics, has shown potent in vitro activity against a wide array of clinically important Gram-negative pathogens that are resistant to other commercially available beta-lactam/beta-lactamase inhibitor combinations.

## Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB)

**Pilabactam sodium** significantly enhances the potency of meropenem against CRAB isolates. The addition of **Pilabactam sodium** at concentrations of 4 and 8  $\mu$ g/mL markedly reduces the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of these highly resistant bacteria.

Table 1: Comparative Activity of Meropenem in Combination with **Pilabactam Sodium** against Carbapenem-Resistant Acinetobacter baumannii (n=275)[3][4]

| Combination Agent         | Pilabactam Sodium<br>Concentration<br>(µg/mL) | Meropenem MIC50<br>(μg/mL) | Meropenem MIC90<br>(μg/mL) |
|---------------------------|-----------------------------------------------|----------------------------|----------------------------|
| Meropenem alone           | -                                             | 64                         | >64                        |
| Meropenem +<br>Pilabactam | 4                                             | 4                          | 8                          |
| Meropenem +<br>Pilabactam | 8                                             | 2                          | 4                          |

#### **Activity against Pseudomonas aeruginosa**

Against a challenging panel of Pseudomonas aeruginosa isolates, including those resistant to ceftazidime-avibactam and ceftolozane-tazobactam, **Pilabactam sodium** restores the activity of multiple beta-lactam partners. Notably, the combination with ceftolozane demonstrates superior activity.

Table 2: Comparative Activity of Beta-Lactam Combinations with **Pilabactam Sodium** (8 μg/mL) against a Challenge Panel of Pseudomonas aeruginosa (n=290)[1]



| Combination Agent         | % Susceptible at Breakpoint |  |
|---------------------------|-----------------------------|--|
| Ceftolozane-Tazobactam    | 1.4                         |  |
| Ceftazidime-Avibactam     | 2.4                         |  |
| Meropenem-Vaborbactam     | 15.2                        |  |
| Imipenem-Relebactam       | 19.3                        |  |
| Ceftolozane + Pilabactam  | 78.6                        |  |
| Meropenem + Pilabactam    | 65.5                        |  |
| Cefepime + Pilabactam     | 70.3                        |  |
| Piperacillin + Pilabactam | 70.3                        |  |

### **Activity against Enterobacterales**

**Pilabactam sodium** demonstrates potent activity against Enterobacterales producing a wide range of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and metallo-beta-lactamases (MBLs). It effectively restores the activity of both intravenous and oral beta-lactam antibiotics.

Table 3: Comparative Activity of Meropenem in Combination with **Pilabactam Sodium** against Carbapenem-Resistant Enterobacterales (n=208)[1]

| Combination Agent         | Pilabactam Sodium<br>Concentration<br>(µg/mL) | Meropenem MIC50<br>(μg/mL) | Meropenem MIC90<br>(μg/mL) |
|---------------------------|-----------------------------------------------|----------------------------|----------------------------|
| Meropenem alone           | -                                             | 64                         | >128                       |
| Meropenem +<br>Pilabactam | 4                                             | 0.5                        | 2                          |
| Meropenem +<br>Pilabactam | 8                                             | 0.25                       | 1                          |





#### **Mechanism of Action: A Broader Net**

**Pilabactam sodium**'s unique cyclic boronate structure allows it to form a reversible covalent bond with the active site of both serine- and metallo-beta-lactamases.[2][5][6] This dual-targeting mechanism is a significant advantage over many existing inhibitors which are primarily effective against serine-beta-lactamases.



Click to download full resolution via product page

Caption: Mechanism of action of **Pilabactam sodium** in combination with a beta-lactam antibiotic.

#### **Experimental Protocols**

The data presented in this guide were generated using standardized in vitro susceptibility testing methods.

#### **Minimum Inhibitory Concentration (MIC) Testing**

MIC values were determined by the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

#### Conclusion

**Pilabactam sodium** represents a significant advancement in the field of beta-lactamase inhibitors. Its ultra-broad-spectrum activity, particularly against challenging pathogens producing both serine- and metallo-beta-lactamases, positions it as a promising candidate to address the critical unmet medical need for new agents to treat serious Gram-negative infections. The in vitro data strongly suggest that **Pilabactam sodium**, in combination with



appropriate beta-lactam partners, has the potential to overcome a wide range of resistance mechanisms, thereby restoring the clinical utility of these essential antibiotics. Further clinical studies are underway to evaluate the in vivo efficacy and safety of **Pilabactam sodium**-based combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. QPX7728 disodium | Metal-β-lactamase inhibitor | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Cross-resistance studies with Pilabactam sodium and other beta-lactamase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3435033#cross-resistance-studies-with-pilabactam-sodium-and-other-beta-lactamase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com